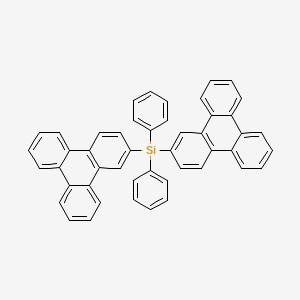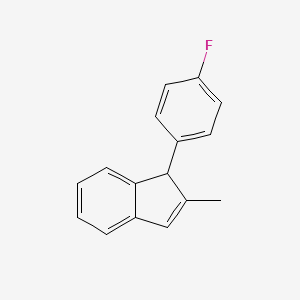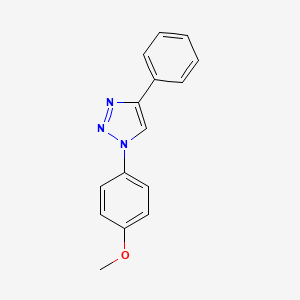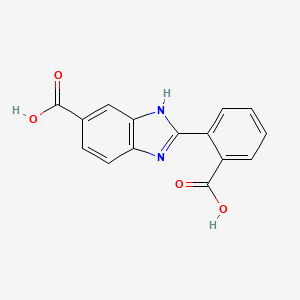![molecular formula C17H14BrClO B12531182 1-(2-Bromoethoxy)-4-[(4-chlorophenyl)ethynyl]-2-methylbenzene CAS No. 651330-76-6](/img/structure/B12531182.png)
1-(2-Bromoethoxy)-4-[(4-chlorophenyl)ethynyl]-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromoethoxy)-4-[(4-chlorophenyl)ethynyl]-2-methylbenzene is an organic compound that belongs to the class of aromatic ethers This compound features a bromoethoxy group, a chlorophenyl ethynyl group, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromoethoxy)-4-[(4-chlorophenyl)ethynyl]-2-methylbenzene typically involves multiple steps:
Formation of the Bromoethoxy Group: This can be achieved by reacting 2-bromoethanol with a suitable base to form the bromoethoxy intermediate.
Attachment of the Chlorophenyl Ethynyl Group: This step involves the coupling of 4-chlorophenylacetylene with the bromoethoxy intermediate using a palladium-catalyzed cross-coupling reaction.
Introduction of the Methyl Group: The final step includes the methylation of the benzene ring using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromoethoxy)-4-[(4-chlorophenyl)ethynyl]-2-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromoethoxy group to an ethoxy group.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium azide (NaN3) or thiourea in polar solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethoxy derivatives.
Substitution: Formation of substituted derivatives with amines or thiols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethoxy)-4-[(4-chlorophenyl)ethynyl]-2-methylbenzene depends on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound interacts with.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromoethoxy)-4-ethynylbenzene: Lacks the chlorophenyl group.
4-[(4-Chlorophenyl)ethynyl]-2-methylbenzene: Lacks the bromoethoxy group.
1-(2-Ethoxy)-4-[(4-chlorophenyl)ethynyl]-2-methylbenzene: Lacks the bromo group.
Properties
CAS No. |
651330-76-6 |
|---|---|
Molecular Formula |
C17H14BrClO |
Molecular Weight |
349.6 g/mol |
IUPAC Name |
1-(2-bromoethoxy)-4-[2-(4-chlorophenyl)ethynyl]-2-methylbenzene |
InChI |
InChI=1S/C17H14BrClO/c1-13-12-15(6-9-17(13)20-11-10-18)3-2-14-4-7-16(19)8-5-14/h4-9,12H,10-11H2,1H3 |
InChI Key |
FACAHXKJDUXJPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C#CC2=CC=C(C=C2)Cl)OCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(3,4-Dichlorophenyl)methoxy]-6-methylpyrimidine-2,4-diamine](/img/structure/B12531107.png)
![Cysteine, S-[2-cyano-2-[[(phenylamino)carbonyl]amino]ethyl]-](/img/structure/B12531115.png)
![(2R,3R)-2-[(2S)-2,3-difluoro-3-methoxypropyl]-3-methyloxirane](/img/structure/B12531126.png)





![4-[Dibutyl(chloro)stannyl]but-3-en-1-ol](/img/structure/B12531159.png)



![3,5-dimethyl-7-phenyl-2,3-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-6-one](/img/structure/B12531191.png)
